An In-depth Technical Guide to 2-Methylthiophene
An In-depth Technical Guide to 2-Methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylthiophene (B1210033) (CAS No: 554-14-3), a heterocyclic organic compound with significant applications in the chemical and pharmaceutical industries. This document details its physicochemical properties, synthesis and purification protocols, and analytical methodologies. Furthermore, it explores the known biological activities of thiophene (B33073) derivatives and discusses the metabolic pathways of related compounds, offering insights into the potential toxicological and pharmacological profiles of 2-Methylthiophene.
Introduction
2-Methylthiophene, also known as α-methylthiophene or 2-thiotolene, is a colorless, flammable liquid with the chemical formula C₅H₆S.[1][2] It is a member of the thiophene family, a class of sulfur-containing heterocyclic compounds that are important scaffolds in medicinal chemistry and materials science.[3] 2-Methylthiophene serves as a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and flavoring agents.[2] This guide aims to provide a detailed technical resource for professionals working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylthiophene is presented in the tables below for easy reference and comparison.
Table 1: General Properties of 2-Methylthiophene
| Property | Value | Reference(s) |
| CAS Number | 554-14-3 | [1] |
| Molecular Formula | C₅H₆S | [1] |
| Molecular Weight | 98.17 g/mol | |
| Appearance | Colorless to light yellow liquid | [4] |
| Odor | Characteristic, thiophene-like |
Table 2: Physical and Chemical Properties of 2-Methylthiophene
| Property | Value | Reference(s) |
| Melting Point | -63 °C | |
| Boiling Point | 113 °C | |
| Density | 1.014 g/mL at 25 °C | |
| Vapor Pressure | 47.6 mmHg at 37.7 °C | |
| Flash Point | 15 °C (closed cup) | |
| Refractive Index | n20/D 1.52 | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and other common organic solvents. |
Synthesis and Purification
Several methods have been reported for the synthesis of 2-Methylthiophene. Two common laboratory and industrial scale preparations are outlined below.
Synthesis via Wolff-Kishner Reduction
2-Methylthiophene can be synthesized from thiophene-2-carboxaldehyde through a Wolff-Kishner reduction. This method involves the conversion of the aldehyde to a hydrazone, followed by treatment with a strong base at elevated temperatures.[2]
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Hydrazone Formation:
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In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxaldehyde in an appropriate solvent such as ethanol.
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Add hydrazine (B178648) hydrate (B1144303) in a slight molar excess.
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Reflux the mixture for 1-2 hours to ensure complete formation of the hydrazone.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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-
Reduction to 2-Methylthiophene:
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To the crude hydrazone, add a high-boiling point solvent like diethylene glycol and a strong base such as potassium hydroxide (B78521) pellets.
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Heat the mixture to a temperature of 180-200 °C. The hydrazone will decompose, releasing nitrogen gas and forming 2-methylthiophene.
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The product can be distilled directly from the reaction mixture.
-
Collect the distillate and wash it with dilute acid to remove any remaining hydrazine, followed by a wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Commercial Synthesis
The commercial production of 2-Methylthiophene often involves the vapor-phase dehydrogenation of a mixture of 1-pentanol (B3423595) and carbon disulfide over a metal oxide catalyst at high temperatures.[2]
Purification
Crude 2-Methylthiophene can be purified by fractional distillation under atmospheric or reduced pressure to achieve high purity (≥98%).
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.
-
Use a heating mantle with a magnetic stirrer for uniform heating.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude 2-Methylthiophene and a few boiling chips.
-
Gradually heat the flask to the boiling point of 2-Methylthiophene (113 °C at atmospheric pressure).
-
Discard the initial forerun, which may contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-Methylthiophene.
-
Monitor the purity of the collected fractions using Gas Chromatography (GC).
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Analytical Methods
The identity and purity of 2-Methylthiophene are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 3: Analytical Data for 2-Methylthiophene
| Technique | Key Observations | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -CH₃), ~6.7-7.2 (m, 3H, thiophene ring protons) | [1][5] |
| ¹³C NMR (CDCl₃) | δ ~15 (CH₃), ~123-140 (thiophene ring carbons) | [1] |
| GC-MS | Molecular ion peak (M⁺) at m/z = 98, characteristic fragmentation pattern. | [6] |
| FTIR | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching. | [1] |
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Sample Preparation: Prepare a dilute solution of 2-Methylthiophene in a volatile solvent such as dichloromethane (B109758) or hexane.
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Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 35-300.
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Biological Activity and Signaling Pathways
While specific studies on the direct interaction of 2-Methylthiophene with biological signaling pathways are limited, the broader class of thiophene derivatives exhibits a wide range of pharmacological activities. Thiophene-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][7]
The metabolic fate of thiophene derivatives often involves cytochrome P450-mediated oxidation of the sulfur atom, which can lead to the formation of reactive intermediates.[8] The hydrodesulfurization of 2-methylthiophene is a well-studied reaction in the context of petroleum refining and involves a complex reaction network.[9]
Visualizations
Diagram 1: Synthesis of 2-Methylthiophene via Wolff-Kishner Reduction
Caption: Synthetic pathway for 2-Methylthiophene.
Diagram 2: Experimental Workflow for Purification and Analysis
Caption: Purification and analysis workflow.
Safety and Handling
2-Methylthiophene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This technical guide provides a comprehensive overview of the key properties, synthesis, purification, and analysis of 2-Methylthiophene. The compiled data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. While the specific biological signaling pathways involving 2-Methylthiophene are an area for future investigation, the broader context of thiophene chemistry suggests its potential for further exploration in medicinal and materials science applications.
References
- 1. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylthiophene - Wikipedia [en.wikipedia.org]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methylthiophene Analytical Standard High Purity & Affordable Price [nacchemical.com]
- 5. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 6. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]
